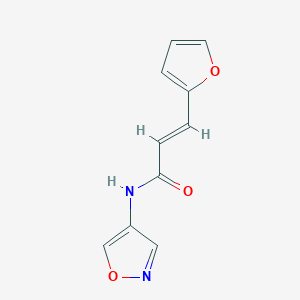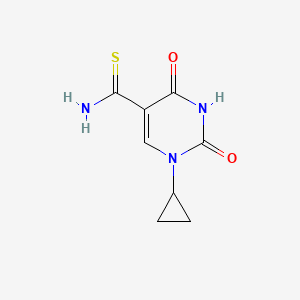
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzyl amine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the trifluoromethylsulfanyl group:
Alkylation: The next step involves the alkylation of the intermediate compound to introduce the 2-methyl-1-propyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
- (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-carbamic acid benzyl ester
- (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-carbamic acid methyl ester
Uniqueness
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H17F6NS |
|---|---|
分子量 |
345.35 g/mol |
IUPAC 名称 |
3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C14H17F6NS/c1-9(2)12(8-22-14(18,19)20)21-7-10-4-3-5-11(6-10)13(15,16)17/h3-6,9,12,21H,7-8H2,1-2H3 |
InChI 键 |
XEYPENAQHMKGCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CSC(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


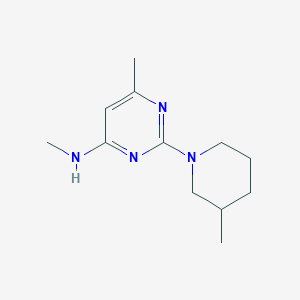
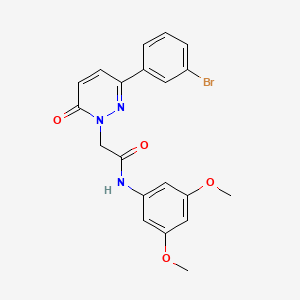

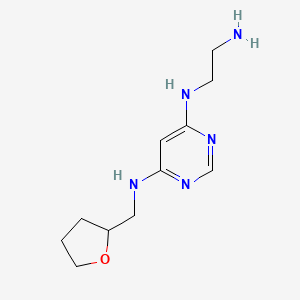
![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
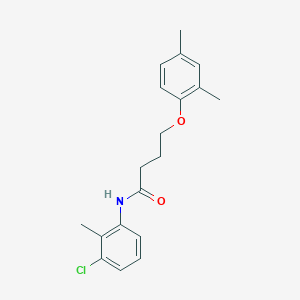
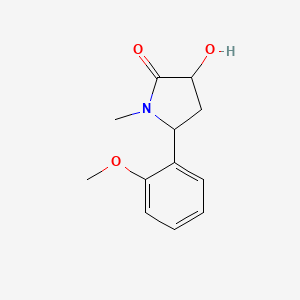
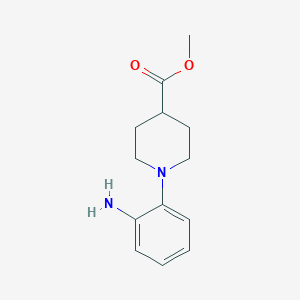
![2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)

![(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B14869432.png)
